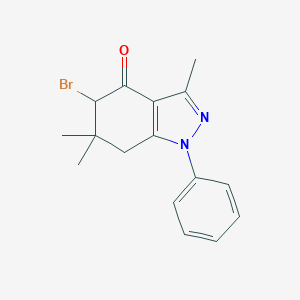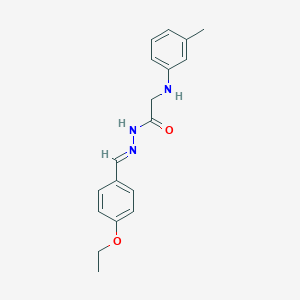![molecular formula C17H11ClN2O5 B387291 (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B387291.png)
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the 2-chloro-5-nitrophenyl precursor, followed by the introduction of the 4-methoxyphenyl group through a series of condensation reactions. The final step involves the formation of the oxazole ring under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amines
科学研究应用
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds share a similar chlorinated aromatic structure but differ in their functional groups and overall reactivity.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and the presence of the oxazole ring. This structural uniqueness contributes to its diverse reactivity and broad range of applications in scientific research.
属性
分子式 |
C17H11ClN2O5 |
|---|---|
分子量 |
358.7g/mol |
IUPAC 名称 |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-15-17(21)25-16(19-15)13-9-11(20(22)23)4-7-14(13)18/h2-9H,1H3/b15-8- |
InChI 键 |
TWKSTZOLEUXIRC-NVNXTCNLSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-butylphenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B387208.png)

![3-chloro-N-[3-(N-{[(2-methylbenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B387210.png)
![N'-[4-(allyloxy)benzylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387212.png)
![N'-[5-methoxy-2-(pentyloxy)benzylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B387214.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)heptanamide](/img/structure/B387219.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B387220.png)
![N'-[3-(diphenylhydrazono)-1-methylbutylidene]-2-furohydrazide](/img/structure/B387221.png)


![N-{3-[(2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}pentanamide](/img/structure/B387226.png)
![3-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide](/img/structure/B387227.png)
![4-Bromobenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387230.png)
![2-(4-chlorophenoxy)-N'-[(2-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B387233.png)
